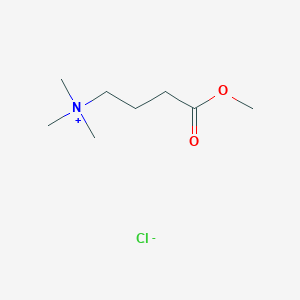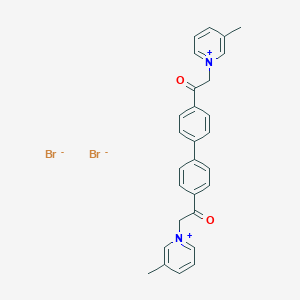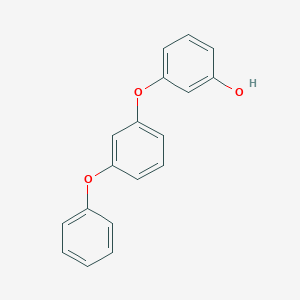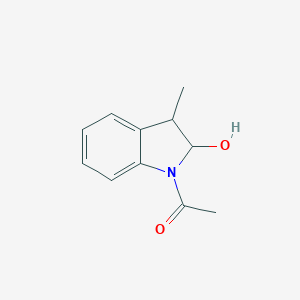
1-Acetyl-3-methylindolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-methylindolin-2-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Acetyl-3-methylindolin-2-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for yield and purity. The process may include additional steps for purification and isolation of the desired compound .
化学反应分析
Types of Reactions: 1-Acetyl-3-methylindolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring to more oxidized forms, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce 2,3-dihydroindole derivatives .
科学研究应用
1-Acetyl-3-methylindolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Acetyl-3-methylindolin-2-ol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to its potential antioxidant properties . The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole ring .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
2,3-Dihydroindole: A reduced form of indole with different chemical properties.
Uniqueness: 1-Acetyl-3-methylindolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
13303-72-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChI 键 |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
规范 SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
同义词 |
1-Acetyl-3-methylindolin-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



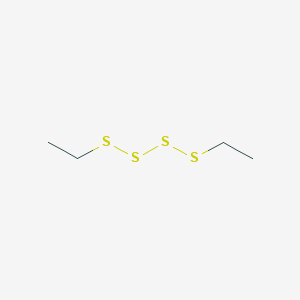
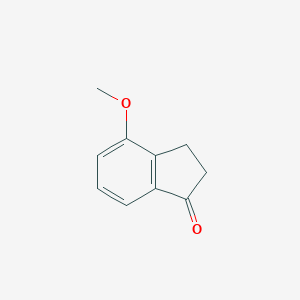
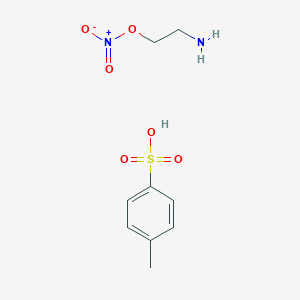
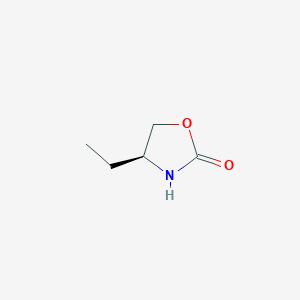

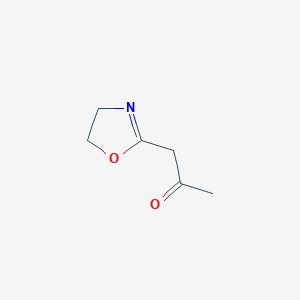
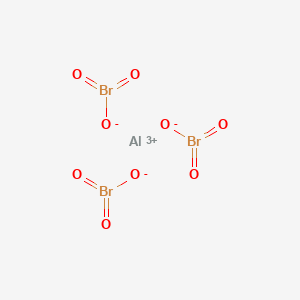
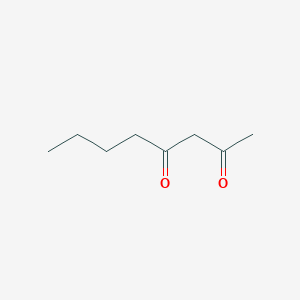
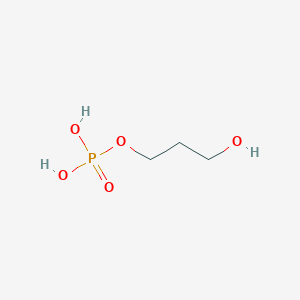
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
